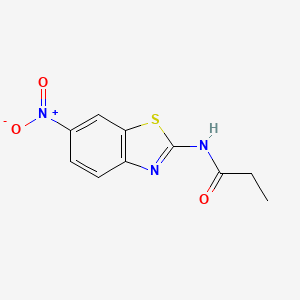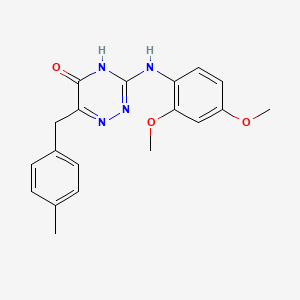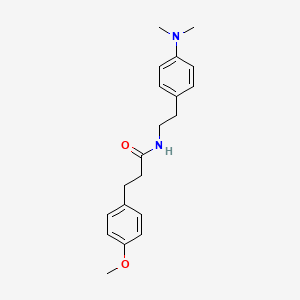
N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide
カタログ番号 B2672808
CAS番号:
952966-62-0
分子量: 326.44
InChIキー: ZALJILVLXYHSJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Analytical Chemistry Applications
- Toxicological Analysis : The detection and quantification of psychoactive substances, including N-benzyl phenethylamines derivatives, have been demonstrated using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method provides a means for the accurate identification of substances in cases of severe intoxication (Poklis et al., 2014).
Polymer Science Applications
- Smart Polymer Development : A novel cationic polymer capable of transforming into a zwitterionic form upon light irradiation has been synthesized. This transformation enables the polymer to condense and release double-strand DNA, offering potential applications in gene delivery and antibacterial surfaces (Sobolčiak et al., 2013).
Forensic Toxicology Applications
- Forensic Analysis : Studies have developed and validated methods for the detection of N-benzylphenethylamine derivatives (NBOMes) in biological samples such as urine and hair. These methods are crucial for forensic investigations related to the use of these psychoactive substances (Nisbet et al., 2017).
Medical Research Applications
- Antiviral Research : Research into specific nonnucleoside inhibitors targeting cytomegalovirus (CMV) DNA maturation has identified compounds with excellent safety profiles. These findings contribute to the development of new treatments for CMV infections (Buerger et al., 2001).
Optoelectronic Device Applications
- Optoelectronic Materials : Synthesis and characterization of novel triarylamine derivatives with dimethylamino substituents have been explored for their potential application in optoelectronic devices. These materials exhibit promising optical and electrochromic behaviors, making them suitable for use in electrochromic devices and displays (Wu et al., 2019).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-22(2)18-9-4-17(5-10-18)14-15-21-20(23)13-8-16-6-11-19(24-3)12-7-16/h4-7,9-12H,8,13-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALJILVLXYHSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-3-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydroch...
1268334-94-6; 1609407-11-5
L-Valine 1,1-dimethyl-2-propenyl ester
851714-02-8

![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/no-structure.png)
![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)
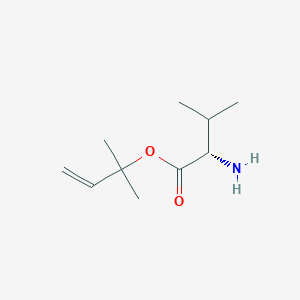
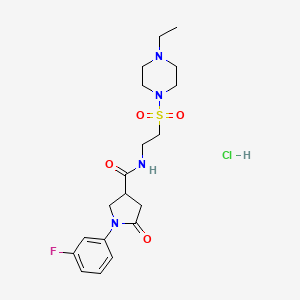
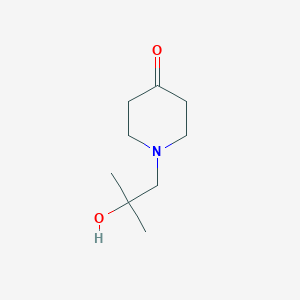
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2672734.png)

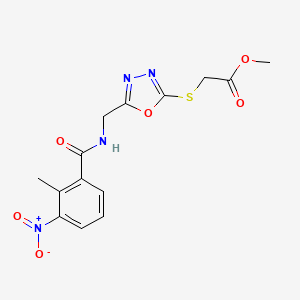

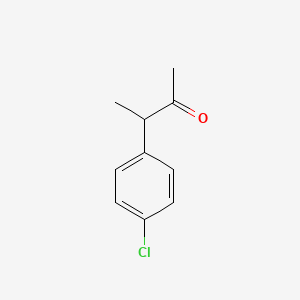
![Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2672742.png)
